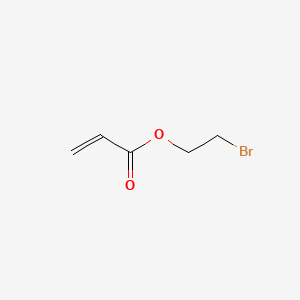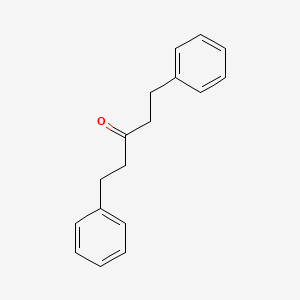
8-Brom-1-octanol
Übersicht
Beschreibung
8-Bromo-1-octanol is a useful research compound. Its molecular formula is C8H17BrO and its molecular weight is 209.12 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Bromo-1-octanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Bromo-1-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-1-octanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
8-Brom-1-octanol: wird bei der Synthese verschiedener bioaktiver Moleküle eingesetzt. Beispielsweise wird es zur Herstellung von 8-Phenylselanyl-octan-1-ol durch Reaktion mit Diphenyldiselen verwendet . Dieser Prozess beinhaltet typischerweise Reagenzien wie Natriumborhydrid und Lösungsmittel wie Ethanol und kann Ausbeuten von etwa 96% erzielen . Solche bioaktiven Moleküle haben potenzielle Anwendungen in der Pharmakologie, wo sie weiter modifiziert werden können, um Medikamente mit spezifischen therapeutischen Wirkungen zu erzeugen.
Synthese von Gelee Royale Säure
This compound: wurde bei der Synthese von (E)-10-Hydroxy-2-decenosäure verwendet, die allgemein als Gelee Royale Säure bekannt ist . Diese Verbindung ist ein wichtiger Bestandteil von Gelee Royale, das von Honigbienen produziert wird, und hat verschiedene gesundheitliche Vorteile, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Synthese von Fettsäuren
Die Verbindung ist auch an der Synthese von Fettsäuren beteiligt, wie z. B. (Z)-14-Methyl-9-pentadecenosäure . Diese Fettsäuren sind entscheidend für die Untersuchung des Lipidstoffwechsels und können in Nahrungsergänzungsmitteln verwendet werden oder als Ausgangsmaterialien für die Produktion von Biokraftstoffen.
Wirkmechanismus
Target of Action
8-Bromo-1-octanol, also known as Octamethylene bromohydrin , is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions and has been found to have an impact on respiratory function .
Mode of Action
It is known to interact with its targets in the respiratory system, potentially causing changes in respiratory function
Biochemical Pathways
Given its impact on the respiratory system , it may influence pathways related to respiratory function and oxygen transport. More research is needed to identify the exact biochemical pathways affected by this compound.
Pharmacokinetics
It is known that the compound has a boiling point of 79-80 °c/007 mmHg and a density of 1.22 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It has been used in the synthesis of (e)-10-hydroxy-2-decenoic acid (royal jelly acid) , suggesting that it may have a role in the production of this compound.
Action Environment
The action of 8-Bromo-1-octanol can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability and efficacy. Additionally, it is classified as a combustible liquid , suggesting that it should be handled carefully to prevent fire hazards.
Biochemische Analyse
Biochemical Properties
8-Bromo-1-octanol plays a significant role in biochemical reactions, particularly as a reagent in cross-linking processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to produce 8-phenylselanyl-octan-1-ol by reacting with diphenyl-diselane in the presence of sodium borohydride and ethanol . This interaction highlights its utility in synthetic organic chemistry and biochemical research.
Molecular Mechanism
At the molecular level, 8-Bromo-1-octanol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s bromine and hydroxyl groups facilitate these interactions, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-1-octanol can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 8-Bromo-1-octanol is stable under specific storage conditions, such as refrigeration at 4°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy.
Dosage Effects in Animal Models
The effects of 8-Bromo-1-octanol vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial. For example, in a study involving 1-octanol, a related compound, dosage escalation revealed varying pharmacokinetics and efficacy . These findings are essential for determining safe and effective dosage levels for 8-Bromo-1-octanol.
Metabolic Pathways
8-Bromo-1-octanol is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for understanding its biochemical applications and potential therapeutic uses .
Transport and Distribution
Within cells and tissues, 8-Bromo-1-octanol is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its function and efficacy .
Subcellular Localization
The subcellular localization of 8-Bromo-1-octanol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function. Understanding these localization mechanisms is crucial for optimizing its use in biochemical research .
Eigenschaften
IUPAC Name |
8-bromooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXIEASXPUEOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068589 | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-19-8 | |
| Record name | 8-Bromo-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooctan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














